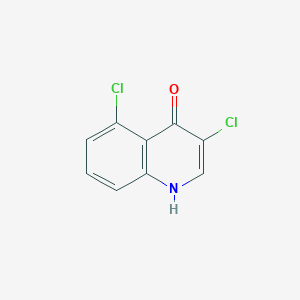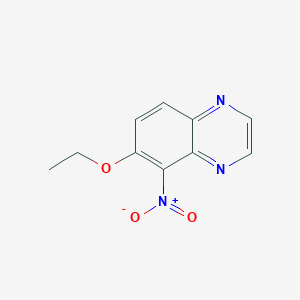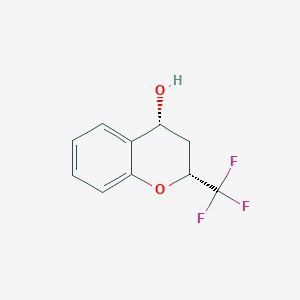
3,5-Dichloroquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloroquinolin-4-ol is a heterocyclic aromatic compound with the molecular formula C9H5Cl2NO. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a hydroxyl group at the 4th position on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloroquinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and chlorination steps . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials, with subsequent chlorination to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts, such as transition metals, and controlled temperature and pressure conditions are crucial for efficient production. Green chemistry approaches, including the use of ionic liquids and microwave irradiation, are also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
3,5-Dichloroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3,5-Dichloroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 3,5-Dichloroquinolin-4-ol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by intercalating into DNA, thereby preventing replication and transcription. In anticancer research, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, lacking the chlorine and hydroxyl substitutions.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitutions.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for treating autoimmune diseases
Uniqueness
3,5-Dichloroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions, while the hydroxyl group contributes to its potential as an antimicrobial and anticancer agent .
属性
分子式 |
C9H5Cl2NO |
|---|---|
分子量 |
214.04 g/mol |
IUPAC 名称 |
3,5-dichloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-2-1-3-7-8(5)9(13)6(11)4-12-7/h1-4H,(H,12,13) |
InChI 键 |
XOJXGDQMNWRRTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C(=CN2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B11886705.png)


![5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one](/img/structure/B11886722.png)






![2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione](/img/structure/B11886780.png)


